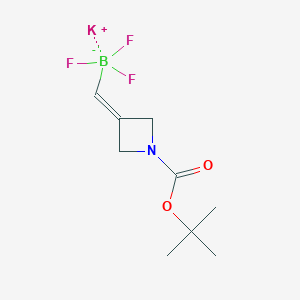

Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

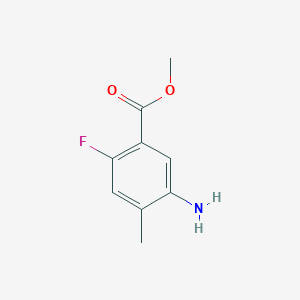

Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate is a chemical compound with the CAS Number: 2254447-10-2 . It has a molecular weight of 277.14 . The compound is stored in an inert atmosphere at temperatures between 2-8°C . It is a solid in physical form .

Molecular Structure Analysis

The compound has the linear formula C9H16BF3KNO2 . Its IUPAC name is potassium { [1- (tert-butoxycarbonyl)-3-azetidinyl]methyl} (trifluoro)borate (1-) . The InChI key for the compound is RFYIUAKJQXQXST-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It is stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Application in Suzuki-Miyaura Cross-Couplings

Potassium [1-(tert-Butoxycarbonyl)-1H-indol-2-yl]trifluoroborate has been used effectively in Suzuki-type coupling reactions. This compound has been shown to successfully couple with various aryl and hetaryl bromides. The reactivity of this compound towards coupling partners other than bromide derivatives has also been evaluated, indicating its versatility in cross-coupling reactions (Kassis, Bénéteau, Mérour, & Routier, 2009).

Application in Elastase Inhibition

In a study exploring potential elastase inhibitors, 1-alkoxycarbonyl-3-bromoazetidin-2-ones were prepared by reacting (3S)-3-(tert-butoxycarbonyl) amino azetidine-2-one with various chloroformates, followed by specific transformations. These compounds were found to act as transient inhibitors of porcine pancreatic elastase (PPE), indicating their potential application in the field of enzyme inhibition (Beauve, Tjoens, Touillaux, Lamotte‐Brasseur, Marchand‐Brynaert, & Fastrez, 1999).

Application in Nickel-Catalyzed Cycloadditions

The compound has been utilized in the presence of a nickel catalyst for intermolecular (4+2) cycloaddition with 3-azetidinones and 3-oxetanone. This process leads to the formation of borylated dihydropyridinones and dihydropyranones, showcasing its role in nickel-catalyzed C-C bond activation (Elwrfalli, Esvan, Robertson, & Aïssa, 2019).

Application in Trifluoromethylation Reactions

Potassium (trifluoromethyl)trimethoxyborate, related to the compound , has been introduced as a new source of CF3 nucleophiles in copper-catalyzed trifluoromethylation reactions. This development underscores the compound's potential application in the synthesis of benzotrifluorides (Knauber, Arikan, Röschenthaler, & Goossen, 2011).

Safety and Hazards

properties

IUPAC Name |

potassium;trifluoro-[[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-ylidene]methyl]boranuide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BF3NO2.K/c1-9(2,3)16-8(15)14-5-7(6-14)4-10(11,12)13;/h4H,5-6H2,1-3H3;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMGCEHHRJUEOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=C1CN(C1)C(=O)OC(C)(C)C)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BF3KNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium ((1-(tert-butoxycarbonyl)azetidin-3-ylidene)methyl)trifluoroborate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2431977.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methylbenzamido)benzofuran-2-carboxamide](/img/structure/B2431978.png)

![3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2431986.png)

![N-(2-Methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2431990.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(dimethylamino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2431993.png)

![3-[[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2431995.png)

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-6-(4-trifluoromethanesulfonylpiperazin-1-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2431996.png)

![1-(5-chloro-2-methoxyphenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B2431998.png)

![2,2,2-trichloro-1-[4-(4-chlorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2431999.png)